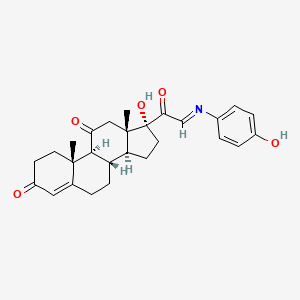
4-Pregnene-3,11-dion-17-ol-17-glyoxilidene p-aminophenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2684097 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of BRN 2684097 involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity.
In industrial production, the synthesis of BRN 2684097 is scaled up, and the process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
BRN 2684097 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation depend on the specific structure of BRN 2684097.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of BRN 2684097.
Substitution: BRN 2684097 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
BRN 2684097 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new chemical reactions and pathways.
Biology: In biological research, BRN 2684097 is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, BRN 2684097 is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BRN 2684097 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism depends on the specific structure of BRN 2684097 and its interactions with different molecular targets.
Properties
CAS No. |
96869-58-8 |
|---|---|
Molecular Formula |
C27H31NO5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-[2-(4-hydroxyphenyl)iminoacetyl]-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C27H31NO5/c1-25-11-9-19(30)13-16(25)3-8-20-21-10-12-27(33,26(21,2)14-22(31)24(20)25)23(32)15-28-17-4-6-18(29)7-5-17/h4-7,13,15,20-21,24,29,33H,3,8-12,14H2,1-2H3/t20-,21-,24+,25-,26-,27-/m0/s1 |
InChI Key |
WVQVYUWBNLSWFU-URLWQKQBSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)C=NC5=CC=C(C=C5)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)C=NC5=CC=C(C=C5)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















